7-Chloro-3,6-dimethylquinolin-4(1h)-one

Catalog No.
S15674432
CAS No.
5412-33-9
M.F
C11H10ClNO
M. Wt
207.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-3,6-dimethylquinolin-4(1h)-one

CAS Number

5412-33-9

Product Name

7-Chloro-3,6-dimethylquinolin-4(1h)-one

IUPAC Name

7-chloro-3,6-dimethyl-1H-quinolin-4-one

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

InChI

InChI=1S/C11H10ClNO/c1-6-3-8-10(4-9(6)12)13-5-7(2)11(8)14/h3-5H,1-2H3,(H,13,14)

InChI Key

RFYNRITXEOWSDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)NC=C(C2=O)C

7-Chloro-3,6-dimethylquinolin-4(1H)-one is a quinoline derivative characterized by a chlorine atom at the seventh position and two methyl groups at the third and sixth positions of the quinoline ring. This compound features a keto group at the fourth position, contributing to its reactivity and biological properties. Quinoline derivatives, including 7-chloro-3,6-dimethylquinolin-4(1H)-one, are known for their diverse applications in medicinal chemistry, particularly as potential pharmacological agents due to their ability to interact with various biological targets.

Typical of quinoline derivatives:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation: The compound can be oxidized to form quinoline N-oxides or other derivatives.
  • Reduction: Reduction reactions can yield different quinoline derivatives with altered functional groups.
  • Condensation Reactions: The keto group can participate in condensation reactions to form more complex structures.

These reactions enable the modification of the compound for enhanced biological activity or specificity.

Quinoline derivatives, including 7-chloro-3,6-dimethylquinolin-4(1H)-one, exhibit various biological activities such as:

  • Antimicrobial Activity: Many quinolines have demonstrated efficacy against bacterial and fungal infections.
  • Anticancer Properties: Some studies suggest that quinoline derivatives can inhibit cancer cell proliferation through mechanisms involving DNA interaction and enzyme inhibition.
  • Antimalarial Effects: Certain compounds within this class are known for their action against malaria parasites, particularly through interference with heme polymerization.

The specific biological activities of 7-chloro-3,6-dimethylquinolin-4(1H)-one may vary based on structural modifications and experimental conditions.

The synthesis of 7-chloro-3,6-dimethylquinolin-4(1H)-one typically involves several approaches:

  • Conventional Synthesis:
    • Starting from 3,6-dimethylquinoline, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions to introduce the chlorine atom at the seventh position.
    • Subsequent oxidation or functionalization steps may be required to obtain the final keto form.
  • Click Chemistry:
    • Recent studies have explored click chemistry methods utilizing ultrasound irradiation to enhance reaction yields and speed. This method can facilitate the formation of new derivatives by reacting with various carbonyl compounds under mild conditions .
  • One-Pot Reactions:
    • Multicomponent reactions that combine starting materials in a single reaction vessel can streamline synthesis while improving efficiency and reducing by-products .

7-Chloro-3,6-dimethylquinolin-4(1H)-one finds applications in several fields:

  • Medicinal Chemistry: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Material Science: Quinoline derivatives are often explored for their properties in dyes and coatings due to their structural stability and reactivity.
  • Biochemical Research: The compound may serve as a probe in studies investigating enzyme interactions or cellular processes.

Studies on the interaction of 7-chloro-3,6-dimethylquinolin-4(1H)-one with biological targets often focus on its binding affinity and mechanism of action. For example:

  • Enzyme Inhibition: Research indicates that quinoline derivatives can inhibit enzymes involved in critical metabolic pathways, such as DNA gyrase and topoisomerase, which are essential for bacterial survival.
  • Receptor Binding: Investigations into its interaction with specific receptors can reveal insights into its pharmacological effects and potential therapeutic applications.

Several compounds share structural similarities with 7-chloro-3,6-dimethylquinolin-4(1H)-one. These include:

Compound NameStructural FeaturesUnique Aspects
7-ChloroquinolineChlorine at the seventh positionLacks methyl groups
2-MethylquinolineMethyl group at the second positionNo chlorine substituent
4-AminoquinolineAmino group at the fourth positionLacks methyl substitutions
8-Chloro-2,7-dimethylquinolin-4-amChlorine at the eighth positionDifferent methyl substitution pattern

Uniqueness of 7-Chloro-3,6-dimethylquinolin-4(1H)-one:
This compound's unique combination of a chlorine atom and two methyl groups enhances its chemical reactivity and biological activity compared to similar compounds. The presence of both functional groups allows for specific interactions with molecular targets, making it particularly valuable in medicinal chemistry and related fields.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

207.0450916 g/mol

Monoisotopic Mass

207.0450916 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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